molecular formula C14H11FN6O2S3 B2645203 3-fluoro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392319-23-2

3-fluoro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2645203
CAS RN: 392319-23-2
M. Wt: 410.46
InChI Key: NDOVVORWRDSVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H11FN6O2S3 and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of thiadiazolobenzamide derivatives, including those similar to the specified compound, have been a focal point of research. These compounds are synthesized through various chemical reactions involving the formation of new bonds between sulfur and nitrogen atoms, leading to the creation of five-membered rings. Notable research includes the study by Adhami et al. (2012), which detailed the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its complexes with Ni and Pd ions. The structural elucidation employed techniques such as IR, NMR spectroscopy, and X-ray crystallography, revealing insights into the molecular architecture of these compounds Adhami et al., 2012.

Anticancer Activity

Another significant area of application for thiadiazolobenzamide derivatives is in anticancer research. Tiwari et al. (2017) synthesized a series of compounds with thiadiazole and benzamide moieties, demonstrating promising in vitro anticancer activity against multiple human cancer cell lines. This study utilized microwave-assisted synthesis for efficient compound generation and explored the structure-activity relationships through molecular docking studies, indicating potential mechanisms of action Tiwari et al., 2017.

Antimicrobial Activity

Research has also explored the antimicrobial applications of thiadiazolobenzamide derivatives. A study by Başoğlu et al. (2013) investigated hybrid molecules containing thiadiazole and cephalosporanic or penicillanic acid moieties, demonstrating good to moderate antimicrobial activity against a range of microorganisms. This suggests the potential of thiadiazolobenzamide derivatives as antimicrobial agents, further expanding their scope of application in medicinal chemistry Başoğlu et al., 2013.

Molecular Imaging

In molecular imaging, the synthesis of radiolabeled compounds incorporating thiadiazolobenzamide structures has been investigated for applications such as tracking enzyme expression in vivo. Svensson et al. (2011) detailed the radiosynthesis of an 18F-labeled cyclin-dependent kinase-2 inhibitor, demonstrating the utility of thiadiazolobenzamide derivatives in the development of radiotracers for positron emission tomography (PET) imaging Svensson et al., 2011.

properties

IUPAC Name

3-fluoro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN6O2S3/c1-7-18-19-12(25-7)16-10(22)6-24-14-21-20-13(26-14)17-11(23)8-3-2-4-9(15)5-8/h2-5H,6H2,1H3,(H,16,19,22)(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOVVORWRDSVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.